2-Bromo-6-tert-butylphenol

Lipophilicity Drug Design Physicochemical Properties

2-Bromo-6-tert-butylphenol (CAS 23159-87-7) is an ortho-brominated, ortho-tert-butylated phenolic compound (molecular formula C₁₀H₁₃BrO, molecular weight 229.11 g/mol). It belongs to the class of sterically hindered bromophenols, featuring a reactive aryl bromide handle for cross-coupling chemistry and a bulky tert-butyl group that imposes significant steric and electronic effects.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 23159-87-7
Cat. No. B1590296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-tert-butylphenol
CAS23159-87-7
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=CC=C1)Br)O
InChIInChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3
InChIKeyAXYXIQJROSLHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-tert-butylphenol (CAS 23159-87-7): Procurement-Relevant Baseline Profile


2-Bromo-6-tert-butylphenol (CAS 23159-87-7) is an ortho-brominated, ortho-tert-butylated phenolic compound (molecular formula C₁₀H₁₃BrO, molecular weight 229.11 g/mol) [1]. It belongs to the class of sterically hindered bromophenols, featuring a reactive aryl bromide handle for cross-coupling chemistry and a bulky tert-butyl group that imposes significant steric and electronic effects . Its computed XLogP3 value is 3.9, indicating substantial lipophilicity compared to less substituted bromophenol analogs [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, materials science (particularly flame-retardant polymers), and as a precursor for hindered phenol antioxidants .

Synthetic intermediate — cross-coupling handle for biaryl ligands, hindered phenol antioxidants, and flame-retardant precursors
Steric control — ortho-bromine plus ortho-tert-butyl arrangement imposes unique steric shielding for regioselective transformations
Lipophilicity profile — substantially higher computed lipophilicity than mono-substituted bromophenol or tert-butylphenol analogs

2-Bromo-6-tert-butylphenol: Why Generic Bromophenol Substitution Is Scientifically Unjustified


Simple bromophenols (e.g., 2-bromophenol, 4-bromophenol) and non-brominated tert-butylphenols (e.g., 2-tert-butylphenol, 2,6-di-tert-butylphenol) cannot substitute for 2-bromo-6-tert-butylphenol due to fundamental differences in regioselectivity and steric environment. The ortho-disposed tert-butyl group in 2-bromo-6-tert-butylphenol creates a unique steric shielding effect that protects the phenolic hydroxyl and the adjacent bromine atom, altering both oxidative stability and cross-coupling reactivity relative to analogs [1]. As demonstrated in oxidative demethylation/debromination studies, compounds with a bromine ortho to a tert-butyl group exhibit distinct chemoselectivity (preservation of the bromine substituent under oxidizing conditions) compared to isomers where debromination occurs preferentially [2]. Furthermore, the simultaneous presence of both an ortho-bromine and an ortho-tert-butyl group is essential for accessing specific biaryl architectures via Suzuki-Miyaura coupling, as the tert-butyl group directs and restricts the steric course of the reaction . Procurement of a generic bromophenol or tert-butylphenol without both ortho-substituents in this specific arrangement will yield different reaction outcomes, product distributions, and material properties.

Target compound
2-Bromo-6-tert-butylphenol — ortho-Br + ortho-tBu in specific arrangement
Unique steric shielding and cross-coupling reactivity
vs generic bromophenol
Missing ortho-tert-butyl group — steric shielding absent; oxidative chemoselectivity may shift toward debromination
vs tert-butylphenol
Missing ortho-bromine — eliminates aryl bromide cross-coupling handle; cannot access biaryl architectures
vs para-tert-butyl isomer
Altered steric course — para substitution does not shield the reactive bromine; reaction outcome and product distribution may differ

2-Bromo-6-tert-butylphenol: Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity Comparison: 2-Bromo-6-tert-butylphenol vs. 2-Bromophenol and 2-tert-Butylphenol

The computed XLogP3 value for 2-bromo-6-tert-butylphenol is 3.9 [1]. In contrast, the less substituted analog 2-bromophenol (CAS 95-56-7) has a computed LogP of approximately 2.44 [2]. 2-tert-Butylphenol (CAS 88-18-6) exhibits a LogP around 2.9 . The ortho-disubstituted target compound therefore exhibits a >1.4 log unit increase in lipophilicity relative to 2-bromophenol and a ~1.0 log unit increase relative to 2-tert-butylphenol, corresponding to approximately a 25- to 100-fold increase in predicted octanol-water partition coefficient.

Lipophilicity
Reported
XLogP3 3.9 vs 2.44 / 2.9
Δ +1.46 vs 2-bromophenol; Δ +1.0 vs 2-tert-butylphenol
Supports membrane partitioning and distribution context
Computed values; experimental logP may differ
Lipophilicity Drug Design Physicochemical Properties

Oxidative Chemoselectivity: ortho-Bromo vs. ortho-tert-Butyl Preservation Under Oxidizing Conditions

Adderley and Hewgill (1968) examined a series of t-butylphenols with methoxy- and bromo-substituents using sodium bismuthate in acetic acid and lead tetra-acetate in non-polar solvents [1]. Their study revealed that quinones or quinone precursors generally arise from demethylation rather than debromination, except in the specific case where the bromo-group is ortho to the t-butyl group. In this ortho-bromo/ortho-tert-butyl arrangement, the bromine atom is retained while the tert-butylphenol core undergoes oxidation, demonstrating a unique chemoselectivity profile not observed for para-substituted or less hindered isomers.

Oxidative Chemoselectivity
Class-level
Bromine retained when ortho to tert-butyl
Sodium bismuthate / acetic acid; lead tetra-acetate / non-polar solvents
Enables Br-retentive oxidation routes
1968 study; compound-specific validation recommended
Oxidation Chemoselectivity Synthetic Methodology

Synthetic Accessibility: Regioselective Bromination Yield of 2-Bromo-6-tert-butylphenol vs. Alternative Bromophenol Derivatives

A 2007 study on regioselective monobromination of phenols demonstrated that using THF as solvent instead of DMF provides better isolated yields ranging from 70% to quantitative for bromophenol derivatives [1]. While 2-bromo-6-tert-butylphenol itself was not the primary subject, the methodology is directly applicable to its synthesis from 2-tert-butylphenol. The enzymatic bromination of 2-tert-butylphenol using bromide and hydrogen peroxide has also been reported to yield a mixture of 2-bromo-6-tert-butylphenol and 4-bromo-6-tert-butylphenol [2]. The ortho-directing effect of the tert-butyl group, combined with steric shielding of the para position, favors formation of the desired 2-bromo-6-tert-butylphenol over the 4-bromo isomer under optimized conditions.

Synthetic Yield
Supporting evidence
70–100% isolated yield
THF-based NBS bromination methodology
Supports reliable supply and procurement context
Class-level methodology; lot-specific COA review recommended
Regioselective Bromination Synthetic Efficiency Process Chemistry

Steric Parameter Differentiation: Comparative Steric Bulk of ortho-tert-Butyl vs. para-tert-Butyl and Unsubstituted Analogs

The ortho-tert-butyl group in 2-bromo-6-tert-butylphenol imposes substantially greater steric hindrance around the reactive bromine atom compared to para-tert-butyl (e.g., 2-bromo-4-tert-butylphenol) or non-tert-butylated bromophenols. This steric shielding alters cross-coupling reactivity profiles . In Suzuki-Miyaura coupling, ortho-substituted aryl bromides often require modified catalytic systems or extended reaction times to achieve comparable conversions. The tert-butyl group in the ortho position (as in 2-bromo-6-tert-butylphenol) provides approximately 2-3 kcal/mol greater steric strain in transition states compared to the para isomer, based on standard Taft steric parameters (Es) and Charton ν values for tert-butyl substitution [1].

Steric Profile
Class-level
Taft Es ~ -1.54
ortho-tert-butyl vs para-tert-butyl (minimal steric impact)
Supports regioselective cross-coupling interpretation
Based on Taft linear free-energy relationships
Steric Effects Regioselectivity Cross-Coupling

Antioxidant Activity Differentiation: 2-Bromo-6-tert-butylphenol vs. BHT (Butylated Hydroxytoluene) in DPPH Radical Scavenging

Bromophenol derivatives, including compounds structurally related to 2-bromo-6-tert-butylphenol, have demonstrated antioxidant activity comparable to or exceeding that of BHT (2,6-di-tert-butyl-4-methylphenol), a widely used industrial antioxidant [1]. In DPPH radical scavenging assays, bromophenol derivatives showed EC₅₀ values in the low µg/mL range. While direct head-to-head data for the specific 2-bromo-6-tert-butylphenol vs. BHT are not available, class-level analysis indicates that the combination of a bromine atom and a tert-butyl group in the ortho positions enhances radical scavenging capacity relative to non-brominated hindered phenols [2]. This is attributed to the electron-withdrawing effect of bromine modulating the O-H bond dissociation energy and stabilizing the resulting phenoxyl radical.

Antioxidant Activity
Class-level
EC‚ 10–50 µg/mL (bromophenol class)
BHT comparator: EC‚ ~30–60 µg/mL under similar conditions
Supports radical scavenging research context
Direct head-to-head data not available for this compound
Antioxidant Activity DPPH Assay Polymer Stabilization

2-Bromo-6-tert-butylphenol: Evidence-Driven Application Scenarios for Procurement Decision-Making


Synthesis of Sterically Hindered Biaryl Ligands and Catalysts via Suzuki-Miyaura Coupling

The ortho-bromo substituent of 2-bromo-6-tert-butylphenol serves as an effective handle for palladium-catalyzed cross-coupling with arylboronic acids . The adjacent ortho-tert-butyl group provides steric bulk that can enhance enantioselectivity in asymmetric catalysis when incorporated into biaryl ligand scaffolds. Procurement is justified for research groups developing novel phosphine ligands or N-heterocyclic carbene precursors where the tert-butyl group imparts the necessary steric profile for high turnover numbers and selectivity [1].

Development of Reactive Flame-Retardant Polymer Additives

2-Bromo-6-tert-butylphenol contributes to flame-retardant polymer formulations due to its brominated structure, which enhances fire resistance properties . Unlike non-reactive brominated flame retardants that can leach from polymers, the phenolic hydroxyl group of this compound allows covalent incorporation into polymer backbones (e.g., via esterification or etherification). The tert-butyl group further improves thermal stability and compatibility with polyolefin matrices, reducing additive migration [1]. Procurement is recommended for polymer chemists seeking reactive flame retardants with improved permanence.

Precursor to Hindered Phenol Antioxidants with Enhanced Lipophilicity

The significantly elevated XLogP3 value (3.9) of 2-bromo-6-tert-butylphenol compared to simpler phenols makes it an ideal starting material for the synthesis of highly lipophilic hindered phenol antioxidants. These derivatives are particularly well-suited for stabilization of non-polar polymers (e.g., polyethylene, polypropylene) and lubricants, where partitioning into the hydrophobic matrix is critical for long-term oxidative stability. The retained bromine atom also offers a site for further derivatization to tune solubility or introduce synergistic antioxidant groups [1].

Medicinal Chemistry Probe for Investigating Steric and Electronic Effects on Biological Targets

The unique combination of a hydrogen-bond donor (phenolic OH), a lipophilic tert-butyl group, and a halogen atom capable of halogen bonding (Br) in a single, compact scaffold makes 2-bromo-6-tert-butylphenol a valuable probe molecule in medicinal chemistry . It can be used to systematically evaluate the contributions of steric bulk and halogen bonding to ligand-protein interactions. The bromine atom also permits facile radiolabeling (e.g., with ⁷⁶Br) or further functionalization for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Sterically hindered biaryl ligand synthesis
ortho-Br cross-coupling handle with ortho-tBu steric control
Coupling efficiency and enantioselectivity in asymmetric catalysis
Reactive flame-retardant polymer additives
Covalent incorporation via phenolic hydroxyl; brominated structure
Thermal stability and migration resistance in polyolefin matrices
Lipophilic hindered phenol antioxidants
Elevated lipophilicity for non-polar polymer and lubricant matrices
Matrix partitioning and long-term oxidative stability
Medicinal chemistry probe molecules
Halogen bonding, H-bond donor, and steric bulk in a compact scaffold
SAR studies and ligand-protein interaction evaluation
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